4-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide
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Overview
Description
4-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide is a synthetic compound with a molecular formula of C14H19F3N2OS and a molecular weight of 320.37. This compound features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules .
Preparation Methods
The synthesis of 4-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide involves multiple steps. One common route begins with the preparation of the piperidine derivative, which is then reacted with thiophene-2-carboxylic acid under specific conditions to form the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to control the reaction rate and product formation .
Scientific Research Applications
4-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins . This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
When compared to similar compounds, 4-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide stands out due to its unique trifluoromethyl group, which imparts distinct pharmacological properties . Similar compounds include:
- 4-Fluoro-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide
- (3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)-2-piperidinone hydrochloride
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their biological activities and applications .
Properties
IUPAC Name |
4-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2OS/c1-10-6-12(21-8-10)13(20)18-7-11-2-4-19(5-3-11)9-14(15,16)17/h6,8,11H,2-5,7,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBONFWXUJNJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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